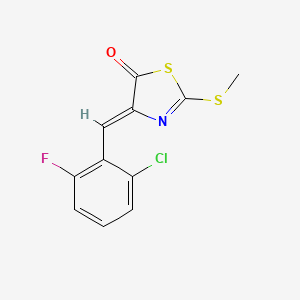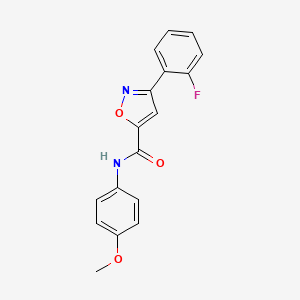![molecular formula C22H26Cl3NO3S B4780323 ETHYL 3,5,6-TRICHLORO-4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-2-PYRIDINECARBOXYLATE](/img/structure/B4780323.png)
ETHYL 3,5,6-TRICHLORO-4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-2-PYRIDINECARBOXYLATE
Overview
Description
ETHYL 3,5,6-TRICHLORO-4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-2-PYRIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of multiple functional groups, including ethyl ester, trichloropyridine, and a phenylsulfanyl group with tert-butyl and hydroxyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,5,6-TRICHLORO-4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-2-PYRIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,5,6-trichloropyridine-2-carboxylic acid, which is then esterified with ethanol to form the ethyl ester. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where 3,5-di(tert-butyl)-4-hydroxyphenylthiol reacts with the ethyl ester intermediate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,5,6-TRICHLORO-4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-2-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The trichloropyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while substitution of the chlorine atoms can result in various substituted pyridine derivatives.
Scientific Research Applications
ETHYL 3,5,6-TRICHLORO-4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-2-PYRIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ETHYL 3,5,6-TRICHLORO-4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-2-PYRIDINECARBOXYLATE exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Triclopyr: A related compound used as a systemic herbicide.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the phenylsulfanyl group with tert-butyl and hydroxyl substitutions.
Uniqueness
ETHYL 3,5,6-TRICHLORO-4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-2-PYRIDINECARBOXYLATE is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with specific properties.
Properties
IUPAC Name |
ethyl 3,5,6-trichloro-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl3NO3S/c1-8-29-20(28)16-14(23)18(15(24)19(25)26-16)30-11-9-12(21(2,3)4)17(27)13(10-11)22(5,6)7/h9-10,27H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAKGYYIOGQIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C(=C1Cl)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methylphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4780246.png)
![2,4-dichloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4780252.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4780256.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-isopropylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4780257.png)
![methyl 2-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4780274.png)
![7-(1H-benzimidazol-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4780278.png)
![4-{5-[(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4780282.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4780283.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4780298.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4780302.png)
![ethyl (2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4780304.png)
![1-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4780326.png)


